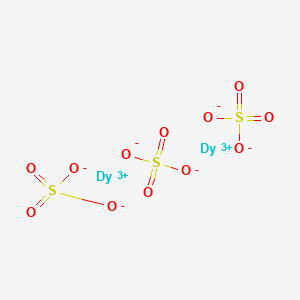
1-Chloro-2,4-diisocyanato-5-méthylbenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,4-diisocyanato-5-methylbenzene (1-Cl-2,4-DiNC-5-Me-Bz) is an aromatic compound with a wide range of applications in the fields of chemistry, biology, and materials science. It is a highly versatile reagent that can be used for numerous synthetic transformations, such as the synthesis of polymers, organic compounds, and heterocycles. In addition, 1-Cl-2,4-DiNC-5-Me-Bz is an important building block for the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds.
Applications De Recherche Scientifique
Synthèse des diisocyanates
Le TDIC est utilisé dans la synthèse des diisocyanates . Les diisocyanates sont essentiels au développement d'une variété d'applications en raison de leur réactivité vis-à-vis des composés contenant des groupes hydrogène actifs, tels que les alcools et les amines .
Chimie des polyuréthanes
Le TDIC joue un rôle important dans la chimie des polyuréthanes . La réaction du diisocyanate avec l'alcool est d'une importance commerciale dans ce domaine .
Production de polymères hétérochaînes thermiquement stables
Le TDIC est utilisé dans la production de polymères hétérochaînes thermiquement stables tels que les polybenzimidazoles, les poly(amide-imides), les poly(ester-imides), les poly(éther-imides), les polyamides et les polyimides . Ces polymères sont d'une importance commerciale en raison de leur remarquable stabilité thermique .
Préparation des polyimides
Le TDIC est utilisé dans la préparation des polyimides . Les polyimides sont généralement préparés par réaction de diamine et de dianhydride dans un solvant aprotique polaire . Une autre méthode implique la réaction d'un diisocyanate avec un dianhydride .
Mécanisme D'action
Target of Action
As an isocyanate compound, it may react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates, including 1-Chloro-2,4-diisocyanato-5-methylbenzene, are highly reactive due to the electron-withdrawing effect of the two oxygen atoms on the central carbon atom . They can react with compounds containing active hydrogen atoms to form urethane or urea linkages .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactive substances can influence the reactivity and stability of 1-Chloro-2,4-diisocyanato-5-methylbenzene. For example, higher temperatures can increase the rate of reaction with other substances .
Propriétés
IUPAC Name |
1-chloro-2,4-diisocyanato-5-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c1-6-2-7(10)9(12-5-14)3-8(6)11-4-13/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULVDVFFHZBVDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=C=O)N=C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399898 |
Source


|
| Record name | 1-Chloro-2,4-diisocyanato-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15166-26-4 |
Source


|
| Record name | 1-Chloro-2,4-diisocyanato-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-methyl-1,3-phenylene diisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)










